molecular formula C7H5N5 B12947203 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

Cat. No.: B12947203
M. Wt: 159.15 g/mol
InChI Key: QTAHBDQYEONJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile typically involves the cyclization of pyrrole derivatives with appropriate nitrile and amine precursors. One common method includes the reaction of 4-amino-1H-pyrrole-2,4-dicarbonitrile with formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process. Safety considerations, such as the handling of reactive intermediates and the control of exothermic reactions, are crucial for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazine compounds .

Scientific Research Applications

4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of antiviral applications, the compound inhibits the activity of viral RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of the amino and carbonitrile groups allows for strong binding interactions with the active sites of target proteins.

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the amino and carbonitrile groups.

    4-Aminopyrrolo[2,1-f][1,2,4]triazine: Similar structure but without the carbonitrile group.

    Pyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile: Similar structure but without the amino group.

Uniqueness: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which enhance its chemical reactivity and potential for diverse applications. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,(H2,9,10,11)

InChI Key

QTAHBDQYEONJHL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)C#N)N

Origin of Product

United States

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